

# Physicochemical properties of 3-Methoxy-2-(trifluoromethyl)benzoic acid

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## Compound of Interest

Compound Name:	3-Methoxy-2-(trifluoromethyl)benzoic acid
Cat. No.:	B573126

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An In-depth Technical Guide to the Physicochemical Properties of **3-Methoxy-2-(trifluoromethyl)benzoic acid**

## Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **3-Methoxy-2-(trifluoromethyl)benzoic acid**. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's molecular structure, solubility, acidity, and spectroscopic characteristics. Recognizing the limited publicly available experimental data for this specific isomer, this guide also incorporates information from structurally related compounds to provide a robust predictive profile. Furthermore, it details validated experimental methodologies for key property determination, emphasizing the causal reasoning behind protocol design to ensure scientific integrity and reproducibility. The inclusion of the trifluoromethyl moiety makes this class of compounds particularly relevant to modern drug discovery, a context that is explored herein.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Introduction: The Significance of Fluorinated Benzoic Acids

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and

binding affinity.[1][2] The trifluoromethyl (-CF<sub>3</sub>) group, in particular, is a powerful bioisostere and a modulator of electronic properties.[1][3] When appended to a benzoic acid scaffold—a common pharmacophore—it creates a molecule with significant potential for interacting with biological targets.

**3-Methoxy-2-(trifluoromethyl)benzoic acid** is a member of this important class of molecules. The interplay between the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the acidic carboxylic acid function creates a unique electronic and steric profile. Understanding the fundamental physicochemical properties of this molecule is therefore critical for its potential application in drug design, agrochemicals, and materials science. This guide serves as a central repository for this information, providing both direct data where available and the necessary protocols to generate new data with confidence.

## Molecular Structure and Identifiers

Precise identification is the foundation of all chemical research. This section details the structural and standard identifiers for **3-Methoxy-2-(trifluoromethyl)benzoic acid** and its closely related isomers, for which more data is publicly available.

Table 1: Molecular Identifiers

Identifier	3-Methoxy-2-(trifluoromethyl)benzoic acid	2-Methoxy-3-(trifluoromethyl)benzoic acid	3-Methoxy-5-(trifluoromethyl)benzoic acid
Chemical Structure		 Chemical structure of 2-Methoxy-3-(trifluoromethyl)benzoic acid	 Chemical structure of 3-Methoxy-5-(trifluoromethyl)benzoic acid
CAS Number	Not assigned	Not assigned in searched documents	53985-48-1[5]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub>	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub> [6]	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub> [5]
Molecular Weight	220.15 g/mol	220.15 g/mol [6]	220.15 g/mol

| IUPAC Name | **3-Methoxy-2-(trifluoromethyl)benzoic acid** | 2-Methoxy-3-(trifluoromethyl)benzoic acid | 3-Methoxy-5-(trifluoromethyl)benzoic acid |

## Physicochemical Properties

This section summarizes the key physical and chemical properties. Due to the scarcity of experimental data for the title compound, values for close isomers are provided for comparative purposes, and this is clearly noted.

Table 2: Physical and Chemical Properties

Property	Value / Description	Source / Comment
Appearance	<b>White Solid (Predicted)</b>	<b>Based on related solid benzoic acids.</b> <a href="#">[6]</a>
Melting Point	113 - 116 °C	Value for isomer 2-Methoxy-3-(trifluoromethyl)benzoic acid. <a href="#">[6]</a>
Boiling Point	Not available (Predicted to be >250 °C)	High value expected due to carboxylic acid dimerization and molecular weight.
pKa	Not available (Predicted range: 3.0 - 3.5)	The electron-withdrawing -CF <sub>3</sub> group is expected to lower the pKa relative to benzoic acid (~4.2). For comparison, the pKa of 3-(trifluoromethyl)benzoic acid is ~3.7. <a href="#">[7]</a> <a href="#">[8]</a>
Solubility	Sparingly soluble in water; Soluble in organic solvents like Methanol, Ethanol, DMSO, Acetone.	Typical for aromatic carboxylic acids. <a href="#">[9]</a> Solubility in aqueous base (e.g., NaOH, NaHCO <sub>3</sub> ) is expected due to salt formation. <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>

| LogP (Octanol/Water) | Not available (Predicted range: 2.5 - 3.0) | The -CF<sub>3</sub> group significantly increases lipophilicity.[1] |

## Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated spectrum for **3-Methoxy-2-(trifluoromethyl)benzoic acid** is not available in the searched literature, the expected spectral characteristics can be predicted based on its functional groups and data from related compounds.[12][13][14]

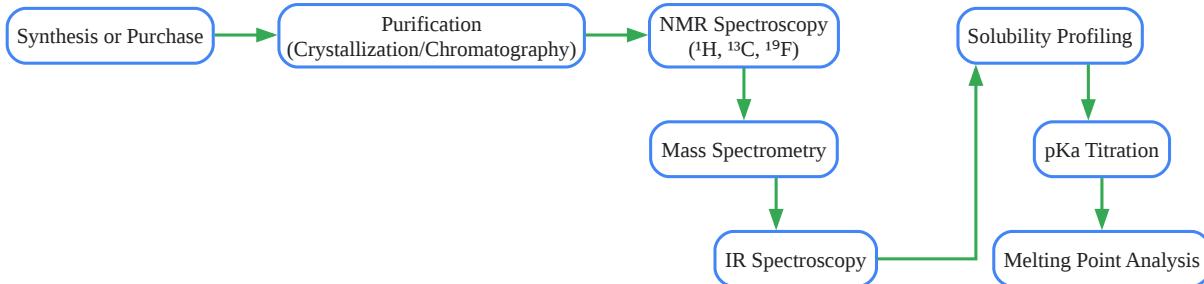
- <sup>1</sup>H NMR: Expected signals would include a singlet for the methoxy group (-OCH<sub>3</sub>) protons (~3.9-4.1 ppm), aromatic protons in the 7.5-8.2 ppm range, and a broad singlet for the carboxylic acid proton (>10 ppm), which may be solvent-dependent or exchangeable.
- <sup>13</sup>C NMR: Signals for the trifluoromethyl carbon (-CF<sub>3</sub>, likely a quartet due to C-F coupling), aromatic carbons, the methoxy carbon (~56 ppm), and the carbonyl carbon of the carboxylic acid (>165 ppm) are anticipated.
- <sup>19</sup>F NMR: A sharp singlet is expected for the -CF<sub>3</sub> group, as there are no adjacent fluorine atoms for coupling.[15][16][17] The chemical shift will be indicative of the electronic environment on the aromatic ring.
- IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm<sup>-1</sup>), a sharp C=O stretch (~1700 cm<sup>-1</sup>), C-O stretches for the ether and acid, and strong C-F stretches (~1100-1300 cm<sup>-1</sup>).
- Mass Spectrometry: The molecular ion peak [M]<sup>+</sup> or [M-H]<sup>-</sup> would be observed at m/z 220.15. Common fragmentation patterns would involve the loss of -OH, -COOH, and -OCH<sub>3</sub> groups.

## Experimental Methodologies: A Practical Guide

This section provides detailed, self-validating protocols for determining key physicochemical properties. The rationale behind critical steps is explained to empower the researcher.

## Characterization Workflow

A logical workflow is paramount for efficient and accurate characterization of a novel or synthesized compound like **3-Methoxy-2-(trifluoromethyl)benzoic acid**.

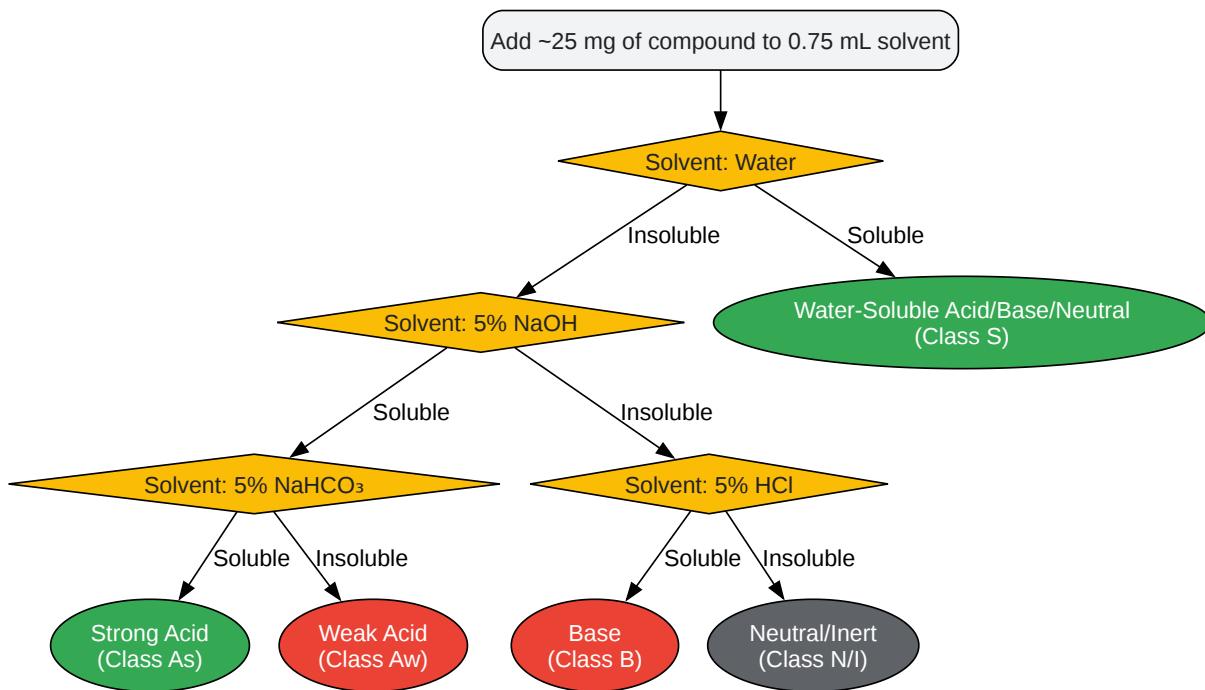


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Caption: General workflow for the characterization of a synthesized chemical entity.

## Protocol for Solubility Determination

This protocol uses a qualitative classification system based on solubility in a sequence of solvents.[\[10\]](#)[\[11\]](#)[\[18\]](#) This approach efficiently determines the presence of acidic functional groups.



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Caption: Decision tree for qualitative solubility classification.

#### Methodology:

- Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vigorously shake for 30 seconds. Observe for complete dissolution. [\[10\]](#)[\[11\]](#)
  - Rationale: Establishes baseline polarity. Most low-molecular-weight organic acids with polar groups have some water solubility.

- 5% NaOH Solubility: If insoluble in water, add 0.75 mL of 5% aqueous NaOH to a fresh 25 mg sample. Shake vigorously.
  - Rationale: An acidic compound will react with a strong base (NaOH) to form a sodium salt, which is typically water-soluble. A positive result indicates an acidic functional group.[9][11]
- 5% NaHCO<sub>3</sub> Solubility: If soluble in NaOH, test solubility in 5% aqueous NaHCO<sub>3</sub> using a fresh 25 mg sample.
  - Rationale: Sodium bicarbonate is a weaker base than NaOH. It will only react with and solubilize strong acids (like carboxylic acids). This step differentiates strong acids (e.g., carboxylic acids) from weak acids (e.g., most phenols).[10][11][18] For **3-Methoxy-2-(trifluoromethyl)benzoic acid**, dissolution is expected, classifying it as a strong organic acid (Class As).

## Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[19][20]

Methodology:

- Preparation: Prepare a ~1 mM solution of the compound in water or a water/co-solvent mixture (e.g., methanol/water) if solubility is low.[19] Calibrate a pH meter using standard buffers (pH 4, 7, 10).[19]
  - Rationale: Accurate calibration is crucial for precise pH measurement. The concentration must be sufficient to produce a clear titration curve but low enough to ensure complete dissolution.[20]
- Acidification: Acidify the sample solution to ~pH 2 with a standardized solution of 0.1 M HCl.
  - Rationale: This ensures the analyte starts in its fully protonated (acidic) form.
- Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M NaOH

solution.[19]

- Rationale: The gradual addition of base neutralizes the acid, causing a change in pH.
- Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until ~pH 12.
- Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized).[21] This corresponds to the midpoint of the steepest part of the curve.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Methoxy-2-(trifluoromethyl)benzoic acid** is not available, data from closely related isomers provides a strong basis for safe handling procedures.[5][6][22]

- Hazard Classification: Isomers are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5][6]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields (EN 166), and a lab coat.[6][22][23]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [5][23] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22][23]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [5][23]
- First Aid:
  - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6][23]
  - Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][23]

- Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][23]

## Applications in Research and Drug Development

The structural motifs present in **3-Methoxy-2-(trifluoromethyl)benzoic acid** are of significant interest in drug discovery.

- Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can improve a drug candidate's half-life and bioavailability.[1]
- Lipophilicity and Permeability: The -CF<sub>3</sub> group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[1][4]
- Binding Interactions: The high electronegativity of the fluorine atoms allows the -CF<sub>3</sub> group to participate in unique non-covalent interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.[2]
- pKa Modulation: The electron-withdrawing nature of the -CF<sub>3</sub> group lowers the pKa of the carboxylic acid, ensuring it is predominantly ionized at physiological pH (7.4). This can be crucial for forming salt-bridge interactions with basic residues (e.g., lysine, arginine) in a target's active site.

This combination of properties makes scaffolds like **3-Methoxy-2-(trifluoromethyl)benzoic acid** valuable starting points for developing inhibitors, antagonists, and other molecular probes in various therapeutic areas.[3]

## Conclusion

**3-Methoxy-2-(trifluoromethyl)benzoic acid** is a compound with significant potential, primarily driven by the advantageous properties imparted by its trifluoromethyl group. While experimental data for this specific isomer remains limited, a robust physicochemical profile can be predicted through analysis of its functional groups and comparison with related structures. This guide has provided a comprehensive summary of these properties and, critically, has outlined detailed, validated protocols for their experimental determination. By equipping

researchers with both the data and the methodology, this document aims to facilitate the exploration and application of this promising chemical entity in scientific research and development.

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